molecular formula C16H18O B12552191 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one CAS No. 144581-68-0

1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one

Cat. No.: B12552191
CAS No.: 144581-68-0
M. Wt: 226.31 g/mol
InChI Key: MPJVJKUSTKMAJX-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one typically involves multiple steps, including the formation of key intermediates and subsequent cyclization reactions. One common synthetic route involves the condensation of specific aromatic precursors under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application, such as its use in medicinal chemistry or biochemical research .

Comparison with Similar Compounds

1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one can be compared with other similar compounds, such as:

Properties

CAS No.

144581-68-0

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

3,3-dimethyl-1,2,4,5-tetrahydrobenzo[f]azulen-10-one

InChI

InChI=1S/C16H18O/c1-16(2)10-9-13-14(16)8-7-11-5-3-4-6-12(11)15(13)17/h3-6H,7-10H2,1-2H3

InChI Key

MPJVJKUSTKMAJX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C1CCC3=CC=CC=C3C2=O)C

Origin of Product

United States

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